molecular formula C11H18FNO2 B14186703 Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate CAS No. 928112-32-7

Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate

Cat. No.: B14186703
CAS No.: 928112-32-7
M. Wt: 215.26 g/mol
InChI Key: BUQRFUHYLFLBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate is an organic compound that belongs to the class of fluorinated dienoates. This compound is characterized by the presence of a fluorine atom and a diethylamino group attached to a conjugated diene system. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with diethylamine and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom and the formation of the conjugated diene system. Common reagents used in this synthesis include ethyl acetoacetate, diethylamine, and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

    Substitution: The fluorine atom and the diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the diethylamino group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A similar compound with a dimethylamino group and a methyl ester functionality.

    Thiophene Derivatives: Compounds containing a thiophene ring with similar functional groups, known for their diverse biological activities.

Uniqueness: Ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate is unique due to the combination of its fluorinated diene system and the diethylamino group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

928112-32-7

Molecular Formula

C11H18FNO2

Molecular Weight

215.26 g/mol

IUPAC Name

ethyl 5-(diethylamino)-4-fluoropenta-2,4-dienoate

InChI

InChI=1S/C11H18FNO2/c1-4-13(5-2)9-10(12)7-8-11(14)15-6-3/h7-9H,4-6H2,1-3H3

InChI Key

BUQRFUHYLFLBFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(C=CC(=O)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.